5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with an appropriate reagent to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of catalysts and automated reaction systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines with different functional groups.
Scientific Research Applications
5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of 5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(3-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17FN2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H17FN2O/c23-18-12-6-4-10-16(18)22-25-20(17-11-5-7-13-21(17)26-22)14-19(24-25)15-8-2-1-3-9-15/h1-13,20,22H,14H2 |
InChI Key |
RSBTZIRWFSTYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5F |
Origin of Product |
United States |
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